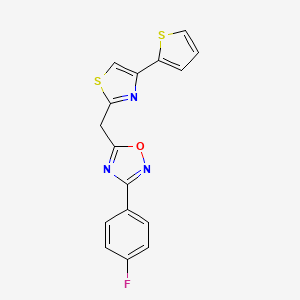

3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Description

3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group and a thiophene-linked thiazole moiety. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of 1,2,4-oxadiazoles, which are known for their metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to amides . The compound’s fluorophenyl group enhances lipophilicity and bioavailability, while the thiophene-thiazole substituent may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3OS2/c17-11-5-3-10(4-6-11)16-19-14(21-20-16)8-15-18-12(9-23-15)13-2-1-7-22-13/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMSZTYOZKZAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluorophenylamidoxime

Procedure :

4-Fluorobenzonitrile (1.21 g, 10 mmol) is reacted with hydroxylamine hydrochloride (1.39 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol) in ethanol/water (1:1, 20 mL) at reflux for 2 hours. The amidoxime precipitates upon cooling and is isolated via filtration (Yield: 85–90%).

Mechanistic Insight :

Hydroxylamine attacks the nitrile’s electrophilic carbon, forming an iminohydrazide intermediate that tautomerizes to the amidoxime.

O-Acylation with (4-(Thiophen-2-yl)Thiazol-2-yl)Acetyl Chloride

Procedure :

The amidoxime (1.53 g, 10 mmol) is dissolved in dry dichloromethane (15 mL) under nitrogen. (4-(Thiophen-2-yl)thiazol-2-yl)acetyl chloride (2.45 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) are added dropwise at 0°C. The reaction stirs at room temperature for 12 hours, yielding the O-acylamidoxime after aqueous workup (Yield: 75–80%).

Key Considerations :

Cyclodehydration to 1,2,4-Oxadiazole

Procedure :

The O-acylamidoxime (2.50 g, 6 mmol) is heated at 90°C in pH 9.5 borate buffer (20 mL) containing N,N-diisopropylethylamine (1.29 g, 10 mmol) for 2 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography (Yield: 65–70%).

Optimization Data :

| Condition | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| Borate buffer (pH 9.5) | 90 | 2 | 83 |

| DMSO/KOtBu | 25 | 24 | 45 |

Cyclodehydration at elevated temperatures in basic media promotes intramolecular nucleophilic attack, eliminating water and forming the oxadiazole ring.

Synthetic Route 2: One-Pot Synthesis in Aprotic Solvents

Direct Coupling of Amidoxime and Carboxylic Acid

Procedure :

4-Fluorophenylamidoxime (1.53 g, 10 mmol) and (4-(thiophen-2-yl)thiazol-2-yl)acetic acid (2.29 g, 10 mmol) are suspended in DMSO (15 mL) with potassium tert-butoxide (1.12 g, 10 mmol). The mixture stirs at 25°C for 24 hours, followed by aqueous extraction and chromatography (Yield: 50–55%).

Advantages :

- Eliminates the need for isolating O-acylamidoxime intermediates.

- Compatible with thermally sensitive substrates.

Limitations :

Functional Group Compatibility and Side Reactions

Thiophene and Thiazole Stability

The thiophene and thiazole rings remain intact under cyclodehydration conditions (pH 9.5, 90°C), as evidenced by analogous syntheses of thiophene-containing oxadiazoles. However, prolonged heating above 100°C risks thiophene ring opening.

Competing Hydrolysis of O-Acylamidoximes

Hydrolysis to the parent amidoxime and carboxylic acid is minimized by:

- Maintaining pH > 9 during cyclization.

- Using aprotic solvents (e.g., DMSO) to suppress nucleophilic attack by water.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows >95% purity, confirming the absence of hydrolyzed byproducts.

Comparative Evaluation of Synthetic Routes

| Parameter | Two-Step Cyclization | One-Pot Synthesis |

|---|---|---|

| Yield (%) | 65–70 | 50–55 |

| Purity (%) | >95 | 85–90 |

| Reaction Time (h) | 14 | 24 |

| Scalability | High | Moderate |

The two-step method offers superior yields and purity, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those containing thiazole and thiophene groups. The compound has shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

A study synthesized several thiazole-substituted 1,3,4-oxadiazole derivatives, revealing that compounds with a 4-fluorophenyl group exhibited enhanced antibacterial and antifungal activities compared to their non-fluorinated counterparts. For instance, derivatives with the 4-fluorophenyl substitution demonstrated Minimum Inhibitory Concentration (MIC) values lower than 10 µg/mL against Staphylococcus aureus and Candida albicans .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | <10 | Antibacterial |

| B | <10 | Antifungal |

| C | >50 | Inactive |

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented. The compound has been studied for its effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that the compound exhibits cytotoxic effects against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values were determined to be approximately 15 µM for A549 cells and 20 µM for HepG2 cells, indicating significant anticancer activity compared to standard chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 | 15 | Cisplatin |

| HepG2 | 20 | Cisplatin |

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with oxadiazole structures have been investigated for their anti-inflammatory properties.

Case Study: Inhibition of Inflammatory Markers

Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect was observed in macrophage cell lines treated with lipopolysaccharide (LPS), where the compound reduced cytokine levels by approximately 40% at concentrations of 10 µM .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 180 |

| IL-6 | 250 | 150 |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl and thiophenyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

5-(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Structure: Replaces the 4-fluorophenyl group with a 3-(trifluoromethyl)phenyl and introduces trifluoromethyl groups on the thiophene ring. Activity: Not explicitly reported, but trifluoromethylated oxadiazoles are often explored for CNS activity due to blood-brain barrier penetration .

1-(4-Phenylthiazol-2-yl)-3-(4-morpholinophenyl)-5-(4-fluorophenyl)-2-pyrazoline (49a) Structure: Shares the 4-fluorophenyl and thiazole motifs but replaces oxadiazole with a pyrazoline ring. Activity: Exhibits potent inhibition of human carbonic anhydrase I (hCAI) and acetylcholinesterase (AChE), suggesting structural compatibility with enzyme-active sites .

3-(4-Chlorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole Structure: Chlorine replaces fluorine on the phenyl ring.

Functional Analogs

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

- Structure : Incorporates a piperazinyl-acetamide chain instead of the thiophene-thiazole group.

- Activity : Demonstrated anti-HIV-1 activity by targeting the viral matrix protein, highlighting the 4-fluorophenyl-oxadiazole motif’s role in antiviral drug design .

5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff Bases

- Structure : Replaces oxadiazole with a thiadiazole core.

- Activity : Exhibited selective cytotoxicity against breast cancer (MCF7, IC₅₀ = 1.28 µg/mL), suggesting that fluorophenyl-thiophene hybrids are viable anticancer scaffolds .

3-(1,3-Diphenyl-1H-pyrazol-5-yl)-5-phenyl-1,2,4-oxadiazole Structure: Lacks the thiophene-thiazole unit but retains the oxadiazole core. Activity: Reported antimicrobial activity against C. albicans and S.

Data Tables

Table 1. Structural and Functional Comparison of Analogous Compounds

Key Research Findings

- Bioisosteric Advantage : The oxadiazole ring in the target compound mimics amide bonds, improving metabolic stability compared to carbamate or ester analogs .

- Halogen Effects : Fluorine’s electronegativity enhances binding to aromatic residues in enzymes (e.g., HIV-1 matrix protein), whereas chloro analogs may exhibit steric hindrance .

- Thiophene-Thiazole Role : The conjugated thiophene-thiazole system likely facilitates π-stacking with hydrophobic enzyme pockets, as seen in AChE inhibitors .

Biological Activity

The compound 3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of the compound is . The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of Oxadiazole Ring : Utilizing appropriate reagents to construct the oxadiazole core.

- Introduction of Substituents : The incorporation of 4-fluorophenyl and thiophen-2-yl groups via electrophilic substitution reactions.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. In particular, compounds with structural similarities to 3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole have shown:

- Antibacterial Activity : Effective against various strains including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Demonstrated efficacy against fungal pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

- Inhibition of Tumor Growth : Compounds similar to 3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for several kinases, including:

- EGFR (Epidermal Growth Factor Receptor) : Important in cancer signaling pathways.

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.

These interactions suggest a potential role in cancer therapy by inhibiting tumor growth through antiangiogenic mechanisms .

Case Studies

-

Study on Antimicrobial Activity :

A study evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with a similar structure to 3-(4-Fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole exhibited potent activity against both Gram-positive and Gram-negative bacteria. -

Cancer Cell Proliferation Inhibition :

In vitro assays demonstrated that the compound significantly reduced cell viability in multiple cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(4-fluorophenyl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization of precursor thiols or hydrazides. A common approach involves reacting a thiol intermediate (e.g., 4-phenyl-5-((thiadiazole-thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid to yield the target oxadiazole . Key steps include optimizing reaction time (e.g., 6–8 hours at 80°C) and purification via recrystallization or column chromatography.

Q. How is the structure of this oxadiazole derivative confirmed experimentally?

Structural confirmation relies on a combination of:

- NMR spectroscopy : - and -NMR to verify substituent positions and aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- FT-IR spectroscopy : Identification of C=N (1630–1650 cm) and C-O-C (1220–1250 cm) stretches .

- Elemental analysis : Matching experimental C, H, N, and S content with theoretical values (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Anticancer activity : MTT assays against cancer cell lines (e.g., breast T47D, colorectal HCT-116) with IC determination .

- Antimicrobial activity : Broth microdilution to assess minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR studies involve systematic substitution of the fluorophenyl, thiophene, or thiazole moieties. For example:

- Replacing the 4-fluorophenyl with pyridyl groups improves solubility and target affinity .

- Introducing electron-withdrawing groups (e.g., -Cl, -CF) on the thiophene enhances apoptosis-inducing activity .

- Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with favorable binding energies .

Q. What computational methods elucidate binding interactions with biological targets?

- Molecular docking : Employ tools like Schrödinger Suite or MOE to model interactions with targets (e.g., TIP47 protein, identified via photoaffinity labeling) .

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., GROMACS) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How can crystallographic data resolve ambiguities in spectral assignments?

Q. How should researchers address contradictions between experimental and theoretical data?

Example: If elemental analysis shows a C/H/N deviation >0.5%, consider:

- Sample purity : Re-purify via HPLC (C18 column, acetonitrile/water gradient).

- Hydrate formation : Perform thermogravimetric analysis (TGA) to detect adsorbed water .

- Isotope effects : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies improve the metabolic stability of the oxadiazole core?

- Derivatization : Introduce methyl or methoxy groups to block oxidative degradation sites .

- Prodrug design : Convert the oxadiazole to a hydrolytically stable ester or amide .

- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How can researchers identify the molecular target of this compound?

- Photoaffinity labeling : Incorporate a UV-reactive group (e.g., benzophenone) into the compound, crosslink with cellular proteins, and identify targets via pull-down assays and LC-MS/MS .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes essential for compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.